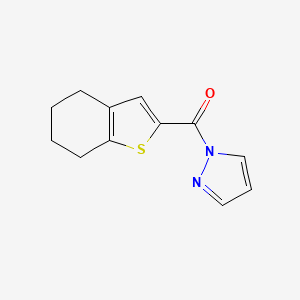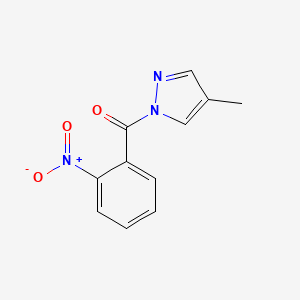
(5-BROMO-2-THIENYL)(1-PYRROLIDINYL)METHANONE
描述
(5-BROMO-2-THIENYL)(1-PYRROLIDINYL)METHANONE is a chemical compound with the molecular formula C9H10BrNOS It is a heterocyclic compound containing a brominated thiophene ring and a pyrrolidinyl group attached to a methanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-BROMO-2-THIENYL)(1-PYRROLIDINYL)METHANONE typically involves the reaction of 5-bromo-2-thiophenecarboxylic acid with pyrrolidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then subjected to further reaction conditions to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(5-BROMO-2-THIENYL)(1-PYRROLIDINYL)METHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
科学研究应用
(5-BROMO-2-THIENYL)(1-PYRROLIDINYL)METHANONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of (5-BROMO-2-THIENYL)(1-PYRROLIDINYL)METHANONE involves its interaction with specific molecular targets. The brominated thiophene ring and pyrrolidinyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
(5-Bromo-2-thienyl)[3-(1-piperazinyl)-1-pyrrolidinyl]methanone: Similar structure with a piperazinyl group instead of a pyrrolidinyl group.
(5-Bromo-2-thienyl)(1-pyrrolidinyl)methanone hydrochloride: A hydrochloride salt form of the compound.
Uniqueness
This compound is unique due to its specific combination of a brominated thiophene ring and a pyrrolidinyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
IUPAC Name |
(5-bromothiophen-2-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNOS/c10-8-4-3-7(13-8)9(12)11-5-1-2-6-11/h3-4H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHDOSYUQGLNNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-NITRO-N-{3-[(1H-PYRAZOL-1-YL)METHYL]PHENYL}BENZAMIDE](/img/structure/B3596864.png)

![2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B3596890.png)
![N-[3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-2-thienyl]-2-furamide](/img/structure/B3596895.png)

![2-(2-chlorophenyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide](/img/structure/B3596926.png)

![N-{3-[(2-ethoxyphenyl)carbamoyl]thiophen-2-yl}-2-methylfuran-3-carboxamide](/img/structure/B3596937.png)
![N-[2-(METHYLSULFANYL)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B3596940.png)

